1H-inden-1-one
Overview
Description
Synthesis Analysis
A practical and straightforward chemoenzymatic synthesis of novel acetoxy- and hydroxy-1H-inden-l-ones starting from commercial indan-1-ones has been described . The final step of the preparation can be performed with high conversion working under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 1H-inden-1-one consists of a cyclopentane fused to a benzene ring . It has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Chemical Reactions Analysis
In a study, 2,3-dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .Physical And Chemical Properties Analysis
1H-inden-1-one has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 17 Å2, a polarizability of 15.1±0.5 10-24 cm3, a surface tension of 48.1±3.0 dyne/cm, and a molar volume of 108.3±3.0 cm3 . It has a flash point of 105.3±17.6 °C and an index of refraction of 1.622 .Scientific Research Applications
1. Antibacterial and Antifungal Studies
- Application Summary: 1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
2. Decarbonylative Cycloaddition
- Application Summary: 1H-inden-1-one derivatives have been synthesized via a decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene .
- Methods of Application: The synthesis was achieved via rhodium (I) catalyzed direct carbon–carbon bond cleavage. A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .
- Results: Various functional groups were tolerated under standard reaction conditions .
3. Component of Fuels, Solvents, and Varnishes
- Application Summary: 1-Indanone, an oxidation product of indan, is a component of fuels, solvents, and varnishes .
4. Anticancer Activity
- Application Summary: Some 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives have been synthesized and studied for their anticancer activity .
5. Synthesis of Indinavir
- Application Summary: 1H-inden-1-one is an important intermediate in the synthesis of Indinavir , an antiretroviral medication used to treat and prevent HIV/AIDS .
6. Tumor Cell Attachment Inhibition
- Application Summary: 1-Indanone, a metabolite of Thalidomide, has been shown to inhibit the attachment of tumor cells to concanavalin A coated plastic surfaces .
7. Organic Synthesis
8. Stereoisomer Research
Safety And Hazards
1H-inden-1-one may cause respiratory tract irritation when inhaled, skin irritation upon contact, and eye irritation . If ingested, it may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is advised to avoid dust formation, breathing dust/fume/gas/mist/vapours/spray, and ingestion and inhalation .
properties
IUPAC Name |
inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQUNCRDLUDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473374 | |
Record name | 1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-inden-1-one | |
CAS RN |
480-90-0 | |
Record name | 1H-Inden-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Inden-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B65N387LDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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